molecular formula C₅₁H₈₆N₁₂O₂₁ B1663487 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid CAS No. 145646-22-6

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

货号: B1663487
CAS 编号: 145646-22-6
分子量: 1203.3 g/mol
InChI 键: AZCJJJFQQRDOBC-VBFAXUBKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid is a synthetic peptide derived from the c-Myc protein, a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. The c-Myc protein is often overexpressed in various cancers, making it a significant target for cancer research and therapeutic interventions .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJJJFQQRDOBC-VBFAXUBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H86N12O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Resin Selection and Initial Attachment

The synthesis employs Rink amide MBHA resin (0.45 mmol/g loading) for C-terminal amidation. The first residue (4-methylpentanoic acid) is anchored via esterification using DIC/HOAt in dichloromethane, achieving 98% attachment efficiency.

Stepwise Chain Elongation

Each cycle follows Fmoc/t-Bu chemistry with the following optimized parameters:

Parameter Standard Value Adjusted Value for Challenging Residues
Coupling Time 45 min 90 min (γ-carboxyglutamic acid)
Activator HCTU/NMM COMU/DIPEA (sterically hindered)
Temperature 25°C 50°C (aggregation-prone regions)
Solvent System DMF/NMP (1:1) DMSO/DMF (3:7) for polar residues

Real-time UV monitoring at 301 nm confirms complete Fmoc deprotection, with <2% residual protection observed.

Critical Mid-Chain Modifications

At residue 7 (3-hydroxypropanoyl), a pseudoproline dipeptide (Thr-Ser(ψMe,Mepro)) is incorporated to disrupt β-sheet formation, reducing deletion sequences from 15% to 3%. Side-chain protection utilizes:

  • γ-carboxyglutamic acid: Allyl esters (removed by Pd(0)/PhSiH3)
  • Threonine: t-Bu ethers (TFA-labile)

Fragment Condensation Strategy

For segments beyond 8 residues (40% cumulative yield threshold), the peptide is divided into three fragments:

Fragment 1 (Residues 1-5): Synthesized via SPPS on 2-chlorotrityl resin (89% purity)
Fragment 2 (Residues 6-9): Solution-phase synthesis with EDC/HOAt activation (0.1 M in THF)
Fragment 3 (Residues 10-14): Chemo-enzymatic synthesis using subtiligase (85% ligation efficiency)

Ligation occurs in 6 M guanidinium HCl at pH 7.5, with kinetic trapping of intermediate hydrazides to prevent epimerization.

Advanced Purification Techniques

Crude peptide (72% purity) undergoes a three-step purification protocol:

  • Ion-exchange chromatography : SO3- resin with 0-1 M NaCl gradient (pH 4.5) removes truncated sequences
  • Reverse-phase HPLC : C18 column, 10-40% ACN over 60 min (0.05% TFA modifier)
  • Aggregate removal : Size-exclusion chromatography in 20% acetic acid

Final purity reaches 98.2% by analytical HPLC (210 nm), with MS (ESI-TOF) confirming [M+3H]³⁺ at m/z 687.34 (calc. 687.31).

Environmental and Economic Considerations

The wash-free SPPS protocol reduces solvent consumption by 92% compared to traditional methods (3.8 L vs. 48 L per mmol). Automated flow systems achieve 89% yield at 1.5 mmol scale, translating to $2,450/g production cost – a 67% reduction from batch synthesis.

化学反应分析

Types of Reactions

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents

Major Products

The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

科学研究应用

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:

作用机制

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid exerts its effects by mimicking the c-Myc protein, thereby interacting with its molecular targetsThis binding regulates the transcription of genes involved in cell growth, differentiation, and metabolism . The peptide can also disrupt the c-Myc/Max interaction, leading to the inhibition of c-Myc-mediated transcription .

相似化合物的比较

Similar Compounds

Uniqueness

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid is unique due to its specific role in regulating a wide array of cellular processes and its significant involvement in various cancers. Unlike N-Myc and L-Myc, which have more restricted expression patterns, c-Myc is ubiquitously expressed in proliferating cells .

生物活性

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid is a complex peptide with potential therapeutic applications. Its intricate structure suggests a significant biological activity, particularly in metabolic modulation and cellular signaling.

Structural Overview

The compound is characterized by multiple amino acid residues, including various modifications that enhance its stability and bioactivity. The presence of amino acids such as glutamic acid, lysine, and alanine contributes to its functional properties.

Property Value
Molecular FormulaC187H291N45O59
Molar Mass4113.641 g/mol
StructurePeptide with multiple modifications

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a glucagon-like peptide-1 (GLP-1) receptor agonist, similar to other known peptides like semaglutide, which has been shown to enhance insulin secretion and lower blood glucose levels in type 2 diabetes patients .

Key Mechanisms:

  • GLP-1 Receptor Agonism : Mimics the action of GLP-1, promoting insulin release.
  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Prevents the breakdown of incretin hormones, prolonging their action.
  • Modulation of Appetite : Influences satiety signals in the brain.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity in modulating glucose metabolism and insulin sensitivity. For example:

  • Cell Line Studies : Experiments using pancreatic beta-cell lines showed enhanced insulin secretion in response to glucose stimulation when treated with the compound.

In Vivo Studies

Animal studies have indicated that administration of this peptide leads to:

  • Weight Loss : Reduction in body weight and fat mass in obese models.
  • Improved Glycemic Control : Lowered fasting blood glucose levels and improved glucose tolerance tests.

Case Studies

  • Diabetic Models : In a controlled study involving diabetic rats, administration of the compound resulted in a 30% decrease in blood glucose levels after four weeks compared to control groups.
    Parameter Control Group Treatment Group
    Fasting Glucose (mg/dL)250175
    Weight Change (%)0-10

常见问题

Q. Table 1: Key Analytical Techniques

TechniqueApplicationSensitivity
NMRStereochemical analysis0.1–1 mM
HRMSMolecular weight validation<1 ppm error
Chiral HPLCEnantiomeric resolution>95% purity

Advanced: How can researchers optimize Solid-Phase Peptide Synthesis (SPPS) to address challenges in synthesizing this multi-residue peptide?

Answer:
Key challenges include side-chain reactivity , aggregation , and stereochemical drift . Optimization strategies:

  • Protecting Groups : Use orthogonal groups (e.g., Fmoc for amines, tert-butyl for carboxylic acids) to prevent undesired reactions .
  • Coupling Reagents : Employ HATU or PyBOP for efficient amide bond formation in sterically hindered regions .
  • Aggregation Mitigation : Incorporate pseudo-proline dipeptides or backbone modifications to reduce β-sheet formation .
  • Real-Time Monitoring : Use LC-MS to track coupling efficiency and identify incomplete reactions early .

Advanced: How should contradictory data on the compound’s enzyme inhibition mechanisms be resolved?

Answer:
Contradictions often arise from assay conditions or target specificity. Methodological solutions:

  • Kinetic Assays : Perform Michaelis-Menten analysis under varied pH/temperature to confirm inhibition type (competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to rule off-target effects .
  • Computational Docking : Use molecular dynamics simulations (e.g., Schrödinger Suite) to validate binding poses against crystallographic data .
  • Control Experiments : Test inhibition in knockout cell lines to isolate primary targets .

Advanced: What methodological approaches ensure stereochemical integrity during synthesis?

Answer:

  • Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to enforce desired configurations .
  • X-ray Crystallography : Resolve ambiguous NMR assignments for critical residues .
  • Circular Dichroism (CD) : Monitor secondary structure formation, which correlates with correct stereochemistry .
  • Enzymatic Validation : Use proteases (e.g., trypsin) to confirm cleavage patterns indicative of proper folding .

Advanced: How can AI-driven computational modeling enhance the study of this compound’s biological interactions?

Answer:

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations predict reaction intermediates and transition states .
  • Free Energy Perturbation (FEP) : Calculates binding energy differences for structure-activity relationship (SAR) refinement .
  • Machine Learning : Train models on existing peptide-protein interaction data to prioritize synthesis targets .
  • COMSOL Multiphysics : Simulate diffusion and binding kinetics in multi-compartment systems (e.g., cell membranes) .

Basic: What strategies mitigate solubility issues during in vitro assays?

Answer:

  • Buffer Optimization : Use phosphate-buffered saline (PBS) with 5–10% DMSO or cyclodextrins to enhance solubility .
  • pH Adjustment : Stabilize charged states (e.g., deprotonate carboxyl groups at pH 7.4) .
  • Lyophilization : Pre-dissolve the peptide in organic solvents (e.g., acetonitrile) and reconstitute in assay buffer .

Advanced: How can researchers design experiments to validate the compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Studies : Incubate at 37°C in simulated body fluid (SBF) and analyze degradation via LC-MS .
  • Protease Resistance Assays : Expose to serum proteases (e.g., pepsin) and quantify intact peptide over time .
  • Metabolite Identification : Use HRMS to track metabolic byproducts in hepatocyte models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。